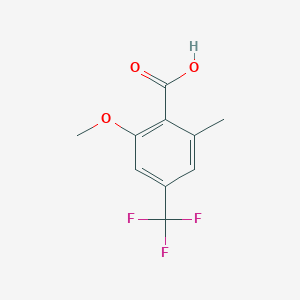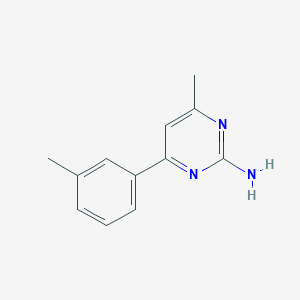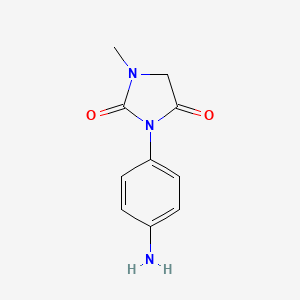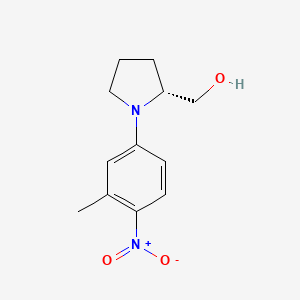![molecular formula C13H26N2O2 B6614883 tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate CAS No. 2839128-67-3](/img/structure/B6614883.png)
tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate (TBMC) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule, with a wide range of potential uses in the laboratory. TBMC has been used in the synthesis of various compounds, including pharmaceuticals, and is also used in the study of biochemical and physiological processes.
Scientific Research Applications
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression, enzyme activity, and cell signaling. tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has also been used to study the effects of drugs on the body, and to develop new drugs.
Mechanism of Action
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate works by binding to specific proteins in the body. This binding activates the protein, which then triggers a biochemical or physiological response. The response can vary depending on the specific protein that is being targeted. For example, some proteins may be activated to induce a certain type of cell signaling, while others may be activated to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has been used to study a variety of biochemical and physiological processes. It has been used to study the effects of drugs on the body, and to develop new drugs. tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has also been used to study the regulation of gene expression, enzyme activity, and cell signaling. It has also been used to study the effects of hormones on the body, and to study the effects of environmental pollutants on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate in laboratory experiments is that it is a relatively stable compound. This means that it can be stored and used over a long period of time without degradation. Additionally, tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is relatively inexpensive and easy to obtain. However, one limitation of using tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate in laboratory experiments is that it is not very soluble in water, so it must be dissolved in a solvent before use.
Future Directions
There are a variety of potential future directions for the use of tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate in scientific research. It could be used to study the effects of environmental pollutants on the body, or to develop new drugs. It could also be used to study the regulation of gene expression, enzyme activity, and cell signaling. Additionally, tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate could be used to study the effects of hormones on the body, or to study the effects of drugs on the body. Finally, tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate could be used to develop new compounds for use in pharmaceuticals.
Synthesis Methods
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is a carbamate ester, which is synthesized by the reaction of tert-Butyl alcohol and methylcarbamoyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields a tert-butyl carbamate ester, which can then be purified and used in a variety of scientific research applications.
properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLSPVXNOQXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)


![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

